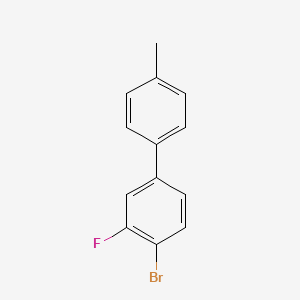![molecular formula C11H13F3N2O3 B6196873 N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid CAS No. 2680530-34-9](/img/new.no-structure.jpg)
N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid is a chemical compound with the molecular formula C11H13F3N2O3 and a molecular weight of 278.2.
Méthodes De Préparation
The synthesis of N-[(pyridin-4-yl)methyl]oxetan-3-amine involves several steps. One common method includes the reaction of pyridine-4-carbaldehyde with oxetan-3-amine under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
N-[(pyridin-4-yl)methyl]oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(pyridin-4-yl)methyl]oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[(pyridin-4-yl)methyl]oxetan-3-amine can be compared with other similar compounds, such as:
N-[(pyridin-3-yl)methyl]oxetan-3-amine: This compound has a similar structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
N-[(pyridin-2-yl)methyl]oxetan-3-amine: Another similar compound with the pyridine ring attached at the 2-position, which also results in distinct characteristics.
Propriétés
Numéro CAS |
2680530-34-9 |
|---|---|
Formule moléculaire |
C11H13F3N2O3 |
Poids moléculaire |
278.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



